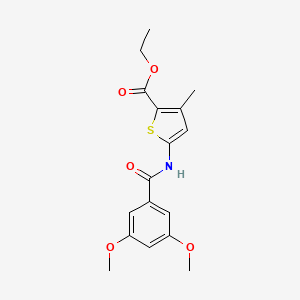
2-amino-1-quinolin-4-yl-ethanol Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a compound that belongs to the group of histamine H2 receptor antagonists. It has been shown to have an inhibitory effect on the release of histamine from mast cells and basophils, which may be due to its ability to block acid secretion in the stomach . This compound also inhibits the activity of protein kinases, thereby inhibiting the phosphorylation of histidine residues on proteins in mitochondria and preventing mitochondrial membrane potential from being reduced .
Méthodes De Préparation
The synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride can be achieved through various methods. One common synthetic route involves the reaction of quinoline derivatives with appropriate amines under controlled conditions . Industrial production methods often utilize green solvents and catalysts to enhance the yield and reduce environmental impact . For instance, the use of copper salt-D-glucose in aqueous ethanol as a green solvent has been reported .
Analyse Des Réactions Chimiques
2-amino-1-quinolin-4-yl-ethanol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-yl-ethanol derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various quinoline derivatives . In biology, it serves as a tool for studying histamine release and protein kinase activity . In medicine, it has potential therapeutic applications for conditions such as idiopathic urticaria and squamous cell carcinoma . Additionally, it is used in the pharmaceutical industry for the development of new drugs targeting histamine receptors .
Mécanisme D'action
The mechanism of action of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride involves its interaction with histamine H2 receptors. By binding to these receptors, it inhibits the release of histamine from mast cells and basophils . This inhibition is achieved through the blockade of acid secretion in the stomach and the inhibition of protein kinase activity . The compound prevents the phosphorylation of histidine residues on proteins in mitochondria, thereby maintaining mitochondrial membrane potential .
Comparaison Avec Des Composés Similaires
2-amino-1-quinolin-4-yl-ethanol dihydrochloride can be compared with other histamine H2 receptor antagonists, such as cimetidine and ranitidine. While all these compounds share a common mechanism of action, this compound has unique structural features that may contribute to its specific biological activities . Similar compounds include 2-(quinolin-2-yl)ethan-1-amine dihydrochloride and 4-hydroxy-2-quinolones .
Propriétés
IUPAC Name |
2-amino-1-quinolin-4-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10;;/h1-6,11,14H,7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDHUCVLUYGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002012.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3002019.png)
![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)
![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)


![methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B3002025.png)
![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)
![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)

